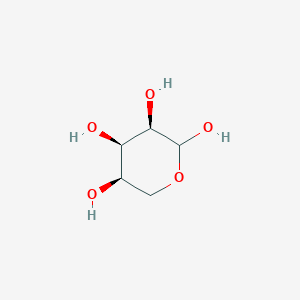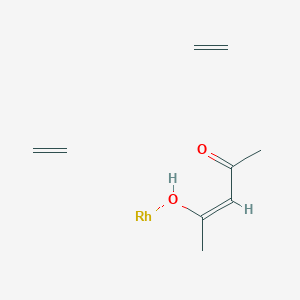
D-Ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose is a simple sugar molecule that plays a crucial role in the production of energy within the human body. It is a naturally occurring sugar that is found in all living cells and is an essential component of RNA (ribonucleic acid) and ATP (adenosine triphosphate) molecules. D-Ribose has been studied extensively for its potential benefits in various medical conditions, including heart disease, chronic fatigue syndrome, and fibromyalgia.
Wissenschaftliche Forschungsanwendungen
1. Production and Biosynthesis
D-Ribose has notable applications in the field of biotechnology, particularly in its biosynthesis and production. Research has demonstrated that genetically engineered microorganisms such as Bacillus subtilis can effectively produce D-Ribose from xylose, highlighting its potential for commercial production, especially for riboflavin synthesis (Park et al., 2006). Similarly, Escherichia coli mutants have been engineered for D-Ribose production from glucose and xylose, further expanding the scope of microbial production of this pentose sugar (GawandPratish & MahadevanRadhakrishnan, 2014). These advancements in microbial fermentation technology demonstrate the growing interest in D-Ribose as a valuable biochemical product.
2. Glycation and Protein Aggregation
D-Ribose also plays a significant role in the glycation of proteins, leading to the formation of advanced glycation end products (AGEs). Studies have shown that D-Ribose induces protein aggregation in vitro and in vivo, which can lead to cell dysfunction and death (Wei et al., 2012). This process, known as ribosylation, is rapid and has implications for understanding cell dysfunction and cognitive impairments related to AGE accumulation.
3. Application in Rare Sugar Preparation
Another intriguing application of D-Ribose lies in the field of rare sugar preparation. The enzyme Ribose-5-phosphate isomerase A (RpiA) has shown potential in the isomerization of rare sugars like D-allose, with engineered mutants demonstrating improved activity and stability (Wang et al., 2021). This highlights D-Ribose's potential as a substrate in the enzymatic production of rare sugars, which have various industrial and pharmaceutical applications.
4. Role in Nucleic Acid Synthesis
D-Ribose is a fundamental component of nucleic acids like DNA and RNA. Research in synthetic chemistry has explored the roles of sugars, including D-Ribose, in molecular recognition processes central to genetics. Such studies contribute to our understanding of how genetic molecules operate in water and have implications for the search for extraterrestrial life (Benner, 2004).
5. Implications in Cellular Function and Disease
D-Ribose's rapid reaction with proteins leading to significant AGE production has been linked to impairments in cellular function and spatial cognition in mice (Han et al., 2011). This suggests a potential role in the pathophysiology of diseases related to AGE accumulation and protein glycation.
Eigenschaften
CAS-Nummer |
10257-33-7 |
|---|---|
Produktname |
D-Ribose |
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(3R,4R,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |
InChI-Schlüssel |
SRBFZHDQGSBBOR-SOOFDHNKSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)O)O |
Andere CAS-Nummern |
10257-32-6 |
Synonyme |
D Ribose D-Ribose Ribose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)

![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)


